Copper linoleate
Overview
Description
Copper linoleate is a copper salt of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its applications in various fields, including its use as a fungicide, in the preparation of copper nanoparticles, and in the study of lipid oxidation. This compound is characterized by its ability to form complexes with organic molecules, making it a valuable compound in both industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper linoleate can be synthesized through the reaction of copper salts with linoleic acid. One common method involves the reaction of copper(II) acetate with linoleic acid in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with linoleic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the this compound complex, which is then purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Copper linoleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with other carboxylic acids or ligands, forming new copper complexes.
Major Products Formed: The major products formed from these reactions include copper oxides, metallic copper, and various copper complexes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper linoleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper linoleate involves its ability to interact with biological molecules and catalyze redox reactions. Copper ions in this compound can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. This property underlies its antimicrobial activity . Additionally, this compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Copper linoleate can be compared with other metal linoleates and copper carboxylates:
Copper Oleate: Similar to this compound, copper oleate is used in the synthesis of copper nanoparticles and has antimicrobial properties.
Copper Stearate: Copper stearate is another copper carboxylate used as a stabilizer and lubricant.
This compound’s unique properties, such as its ability to form stable complexes and its high reactivity in redox reactions, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
copper;(9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHLNDIGXESIH-GRVYQHKQSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62CuO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892392 | |
Record name | Linoleic acid copper(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-15-5, 63815-61-2 | |
Record name | Copper linoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, copper salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Linoleic acid copper(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper (9Z,12Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3A4C2XS0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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